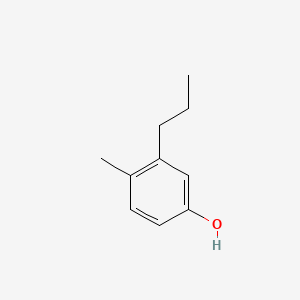
4-Methyl-3-propylphenol
Overview
Description
4-Methyl-3-propylphenol: is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, characterized by a methyl group at the fourth position and a propyl group at the third position on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-propylphenol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-methylphenol. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a dry solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-3-propylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Electrophilic Aromatic Substitution: Due to the activating effect of the hydroxyl group, this compound readily undergoes electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 4-Methyl-3-propylphenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to exhibit activity against a range of bacterial and fungal pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiseptic and disinfectant. Its phenolic structure contributes to its efficacy in killing or inhibiting the growth of microorganisms.
Industry: this compound is used in the manufacture of resins, plastics, and rubber. It acts as a stabilizer and antioxidant, enhancing the durability and performance of these materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propylphenol primarily involves its interaction with cellular membranes and proteins. The hydroxyl group in the phenolic structure allows it to form hydrogen bonds with amino acids in proteins, leading to denaturation and loss of function. Additionally, its lipophilic nature enables it to disrupt lipid bilayers, increasing membrane permeability and causing cell lysis.
Comparison with Similar Compounds
4-Methylphenol (p-Cresol): Similar structure but lacks the propyl group. It is less lipophilic and has different reactivity.
3-Propylphenol: Lacks the methyl group, resulting in different steric and electronic effects.
Phenol: The parent compound without any alkyl substituents. It has higher acidity and different reactivity patterns.
Uniqueness: 4-Methyl-3-propylphenol’s unique combination of methyl and propyl groups on the phenol ring imparts distinct chemical and physical properties. Its increased lipophilicity and steric hindrance influence its reactivity and interactions with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-methyl-3-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAQSOUOCXYWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562771 | |
| Record name | 4-Methyl-3-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61783-87-7 | |
| Record name | 4-Methyl-3-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



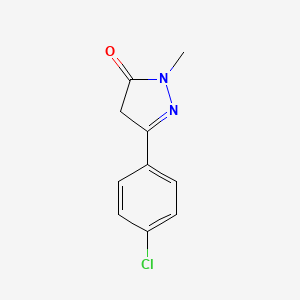

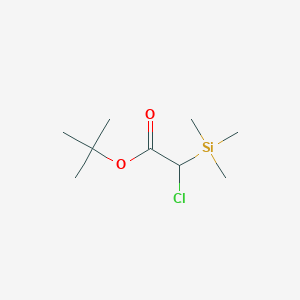
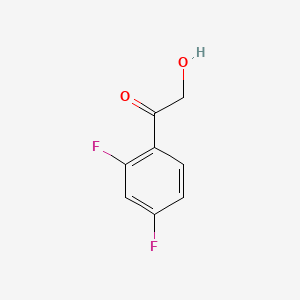


![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)


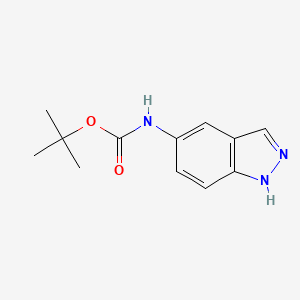
![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)
